molecular formula C73H92N18O16S2 B1612638 (4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid CAS No. 68463-41-2

(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Cat. No. B1612638
CAS RN: 68463-41-2
M. Wt: 1541.8 g/mol
InChI Key: JULQTIPKOHNPEZ-JJEOTEJFSA-N
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Description

The compound with the complex name is a peptide-based macrocycle . It contains multiple amino acid residues, benzyl groups, and other functional moieties. The intricate structure suggests potential biological activity or therapeutic relevance.





  • Synthesis Analysis

    The synthesis of this compound likely involves a series of chemical reactions, including peptide coupling , benzyl protection/deprotection , and cyclization . Detailed synthetic pathways would need to be explored in relevant literature.





  • Molecular Structure Analysis

    The compound’s molecular structure consists of a cyclic backbone formed by the peptide bonds and sulfur atoms. The benzyl groups are attached to specific positions, contributing to its overall shape and properties.





  • Chemical Reactions Analysis

    The compound may participate in various chemical reactions, such as hydrolysis , oxidation , or reduction , depending on the functional groups present. Investigating its reactivity and stability is crucial.





  • Physical And Chemical Properties Analysis



    • Solubility : Investigate its solubility in different solvents.

    • Melting Point : Determine the temperature at which it transitions from solid to liquid.

    • pH Dependence : Assess how its properties change with pH.

    • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.




  • Safety And Hazards



    • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

    • Handling Precautions : Due to its complexity, proper handling and protective measures are essential.

    • Environmental Impact : Assess its impact on the environment.




  • Future Directions



    • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

    • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

    • Clinical Trials : If promising, consider preclinical and clinical studies.




    properties

    IUPAC Name

    (4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C73H92N18O16S2/c1-40(93)60-71(104)87-54(28-44-20-10-5-11-21-44)69(102)91-61(41(2)94)72(105)88-58(36-92)70(103)89-59(73(106)107)38-109-108-37-49(75)62(95)82-57(31-47-35-76-39-78-47)68(101)85-55(29-45-32-79-80-33-45)66(99)84-52(26-42-16-6-3-7-17-42)64(97)83-53(27-43-18-8-4-9-19-43)65(98)86-56(30-46-34-77-50-23-13-12-22-48(46)50)67(100)81-51(63(96)90-60)24-14-15-25-74/h3-13,16-23,32-35,39-41,49,51-61,77,92-94H,14-15,24-31,36-38,74-75H2,1-2H3,(H,76,78)(H,79,80)(H,81,100)(H,82,95)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,104)(H,88,105)(H,89,103)(H,90,96)(H,91,102)(H,106,107)/t40-,41-,49+,51+,52+,53+,54+,55?,56-,57+,58+,59+,60?,61?/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JULQTIPKOHNPEZ-JJEOTEJFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C73H92N18O16S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1541.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

    CAS RN

    68463-41-2
    Record name Wy 41747
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068463412
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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